An In-depth Technical Guide to Ethyl 2-isopropylthiazole-4-carboxylate
An In-depth Technical Guide to Ethyl 2-isopropylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-isopropylthiazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and flavor industries. This document summarizes its key molecular properties, outlines a probable synthetic route, and discusses the analytical methods for its characterization, while also noting the current gaps in publicly available experimental data.
Core Molecular Data
Ethyl 2-isopropylthiazole-4-carboxylate is a solid compound with the molecular formula C₉H₁₃NO₂S.[1] Key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 199.27 g/mol | [1] |
| CAS Number | 133047-44-6 | |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Physical Form | Solid | |
| Predicted Density | 1.128 ± 0.06 g/cm³ | [1] |
| InChI | 1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 | |
| InChI Key | AQWWEQDAHKVXMK-UHFFFAOYSA-N | |
| SMILES | O=C(OCC)C1=CSC(C(C)C)=N1 |
Synthesis and Experimental Protocols
The synthesis of Ethyl 2-isopropylthiazole-4-carboxylate can be conceptually approached through the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the target molecule, the logical precursors would be isobutyramide and ethyl bromopyruvate.
General Experimental Protocol: Hantzsch Thiazole Synthesis (Adapted for Ethyl 2-isopropylthiazole-4-carboxylate)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1 equivalent) in a suitable solvent such as ethanol.
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Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 equivalent). The reaction may be carried out in the presence of a mild base to neutralize the hydrobromic acid formed during the reaction.
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Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure Ethyl 2-isopropylthiazole-4-carboxylate.
Note: Commercial suppliers of this compound, such as Sigma-Aldrich, state that they do not provide analytical data, and the buyer assumes responsibility for confirming the product's identity and purity. This underscores the importance of rigorous in-house characterization.
Characterization Methods
Due to the lack of publicly available spectral data for Ethyl 2-isopropylthiazole-4-carboxylate, the following are proposed characterization methods based on the analysis of structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and a singlet for the proton on the thiazole ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl and isopropyl groups.
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Mass Spectrometry (MS): Mass spectrometry will be crucial for confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group, C=N stretching of the thiazole ring, and C-H stretching of the alkyl groups.
Biological Activity and Signaling Pathways
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. While the specific biological activity and any associated signaling pathways for Ethyl 2-isopropylthiazole-4-carboxylate have not been reported in the available literature, its structural similarity to other biologically active thiazoles suggests it could be a candidate for screening in various drug discovery programs. For instance, the related compound, Ethyl 2-aminothiazole-4-carboxylate, is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors used in cancer therapy.
Further research is required to elucidate the specific biological targets and mechanisms of action for Ethyl 2-isopropylthiazole-4-carboxylate.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of Ethyl 2-isopropylthiazole-4-carboxylate.
Caption: A logical workflow for the synthesis and characterization of Ethyl 2-isopropylthiazole-4-carboxylate.
Conclusion
Ethyl 2-isopropylthiazole-4-carboxylate is a molecule with established fundamental properties but a notable lack of detailed, publicly accessible experimental data for its synthesis and characterization. The Hantzsch thiazole synthesis provides a viable route for its preparation. This guide offers a framework for researchers and drug development professionals to approach the synthesis and analysis of this compound, emphasizing the need for thorough in-house validation of its identity and purity. Further investigation into its biological activities is warranted to explore its potential as a lead compound in medicinal chemistry.
